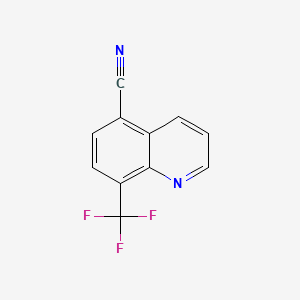

8-(Trifluoromethyl)quinoline-5-carbonitrile

CAS No.:

Cat. No.: VC13888146

Molecular Formula: C11H5F3N2

Molecular Weight: 222.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H5F3N2 |

|---|---|

| Molecular Weight | 222.17 g/mol |

| IUPAC Name | 8-(trifluoromethyl)quinoline-5-carbonitrile |

| Standard InChI | InChI=1S/C11H5F3N2/c12-11(13,14)9-4-3-7(6-15)8-2-1-5-16-10(8)9/h1-5H |

| Standard InChI Key | YMUNLVNYRLSQNH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents at the 5th and 8th positions introduce steric and electronic effects:

-

Trifluoromethyl group (-CF₃): Electron-withdrawing, increases resistance to oxidative degradation .

-

Cyano group (-CN): Polarizable, participates in hydrogen bonding and nucleophilic reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₅F₃N₂ | |

| Molecular Weight | 222.17 g/mol | |

| XlogP | 2.2 (predicted) | |

| Topological Polar Surface Area | 36.7 Ų |

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

-

Quinoline Core Formation: Skraup or Doebner-von Miller reactions using aniline derivatives.

-

Trifluoromethylation: Electrophilic fluorination using CF₃I or transition-metal-catalyzed cross-coupling .

-

Cyanation: Palladium-mediated cyanation of haloquinolines or Sandmeyer reaction .

Example Pathway:

8-Chloroquinoline → 8-Trifluoromethylquinoline (via CF₃Cu coupling) → 8-(Trifluoromethyl)quinoline-5-carbonitrile (via CuCN amination).

Characterization

-

NMR: ¹⁹F NMR confirms CF₃ integration (~-60 ppm).

-

X-ray Crystallography: Crystallographic data for analogs reveal planar quinoline systems with substituents influencing packing via π-π stacking .

Chemical Reactivity and Applications

Key Reactions

-

Nucleophilic Substitution: Cyano group hydrolysis to carboxylic acids (e.g., 8-(Trifluoromethyl)quinoline-5-carboxylic acid) .

-

Cross-Coupling: Suzuki-Miyaura reactions for biaryl synthesis .

-

Reduction: Catalytic hydrogenation of the cyano group to amines.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, Δ | Quinoline-5-carboxylic acid |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |

Applications in Drug Discovery

-

Antimicrobial Agents: Quinoline derivatives inhibit DNA gyrase in bacteria .

-

Anticancer Scaffolds: CF₃ groups enhance cell membrane permeability and target binding .

-

Enzyme Inhibitors: Cyano group interacts with catalytic residues in kinases .

Comparison with Structural Analogs

Table 3: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume